Cas no 896302-98-0 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS024662320
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 896302-98-0
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- F2590-0051
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
-
- Inchi: 1S/C23H21N3O3S2/c1-15-16(2)30-23(21(15)13-24)25-22(27)18-7-9-20(10-8-18)31(28,29)26-12-11-17-5-3-4-6-19(17)14-26/h3-10H,11-12,14H2,1-2H3,(H,25,27)
- InChI Key: XJEXBKNGUZSBJA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=C(C#N)C(C)=C(C)S2)=O)=CC=1)(N1CC2C=CC=CC=2CC1)(=O)=O
Computed Properties
- Exact Mass: 451.10243389g/mol
- Monoisotopic Mass: 451.10243389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 810
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 127Ų
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2590-0051-2μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
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| Life Chemicals | F2590-0051-5μmol |
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| Life Chemicals | F2590-0051-10μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
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$69.0 | 2023-05-16 | |
| Life Chemicals | F2590-0051-20μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 20μl |
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| Life Chemicals | F2590-0051-1mg |
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896302-98-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2590-0051-2mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 2mg |
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| Life Chemicals | F2590-0051-3mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 3mg |
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| Life Chemicals | F2590-0051-4mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2590-0051-5mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2590-0051-10mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide |
896302-98-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
N-(3-Cyano-4,5-Dimethylthiophen-2-Yl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide: A Comprehensive Overview
The compound N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, with CAS No. 896302-98-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a thiophene ring system and a sulfonyl group, both of which contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of thiophene derivatives in various chemical and biological contexts. The presence of the cyano group in the thiophene ring enhances the compound's electronic properties, making it a promising candidate for applications in electronics and optoelectronics. Additionally, the sulfonyl group attached to the isoquinoline moiety introduces hydrophilic characteristics, which can be advantageous in drug delivery systems and bioconjugation reactions.
One of the most intriguing aspects of this compound is its potential as a building block for advanced materials. Researchers have explored its use in constructing supramolecular assemblies and functional polymers. The combination of hydrophobic and hydrophilic domains within the molecule allows for versatile interactions, enabling the formation of self-assembled structures with tailored properties. These structures have shown promise in applications ranging from sensors to energy storage devices.
In the realm of medicinal chemistry, this compound has been investigated for its potential as a lead molecule in drug discovery. The isoquinoline moiety is known to exhibit bioactivity across various therapeutic areas, including anticancer and anti-inflammatory activities. Recent studies have demonstrated that the compound can modulate key cellular pathways involved in inflammation and oxidative stress, suggesting its potential as a therapeutic agent.
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These methods not only enhance efficiency but also reduce environmental impact by minimizing waste generation.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its molecular structure and conformational dynamics. For instance, X-ray crystallography revealed that the molecule adopts a specific conformation that maximizes intermolecular interactions within the crystal lattice.
The integration of computational chemistry tools has further enriched our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity patterns. These computations have identified key functional groups responsible for its chemical reactivity and stability under various conditions.
In terms of environmental impact assessment, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions; however, further research is required to fully understand its environmental fate. Regulatory compliance considerations are also being addressed to ensure safe handling and disposal practices throughout its lifecycle.
The versatility of this compound extends beyond traditional chemical applications. Its unique combination of structural features makes it an attractive candidate for exploring emerging technologies such as nanotechnology and green chemistry. For example, researchers are investigating its potential as a precursor for synthesizing carbon-based nanomaterials with tailored electronic properties.
In conclusion,N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide) represents a fascinating example of how complex molecular architectures can lead to innovative solutions across diverse scientific disciplines. As research continues to uncover new applications for this compound,CAS No 896302 98 0 will undoubtedly play a pivotal role in advancing both fundamental science and practical technology development.
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